
2-(2,3-dihydroxypropyl)octadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dihydroxypropyl)octadecanoate, also known as glyceryl monostearate, is a monoglyceride commonly used as an emulsifier in foods and pharmaceuticals. It is the ester formed from glycerol and stearic acid. This compound appears as a white, odorless, and sweet-tasting flaky powder that is hygroscopic .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydroxypropyl)octadecanoate typically involves the esterification of glycerol with stearic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods: Industrially, this compound is produced through a glycerolysis reaction between triglycerides (from either vegetable or animal fats) and glycerol. This process is efficient and yields a high purity product suitable for various applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carboxylic acids.
Reduction: The ester bond in this compound can be reduced to yield the corresponding alcohols.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Stearic acid and glyceric acid.
Reduction: Stearyl alcohol and glycerol.
Substitution: Various esters and ethers depending on the substituent introduced.
科学研究应用
2-(2,3-Dihydroxypropyl)octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier and stabilizer in chemical formulations.
Biology: Serves as a model compound for studying lipid metabolism and enzyme interactions.
Medicine: Utilized in pharmaceutical formulations as an excipient to enhance drug solubility and stability.
Industry: Employed in the production of cosmetics, food products, and as a plasticizer in polymer industries.
作用机制
The mechanism of action of 2-(2,3-dihydroxypropyl)octadecanoate involves its ability to interact with both hydrophilic and hydrophobic substances, making it an effective emulsifier. It reduces the surface tension between immiscible liquids, allowing for the formation of stable emulsions. In biological systems, it can be metabolized by lipases to release glycerol and stearic acid, which are further utilized in metabolic pathways .
相似化合物的比较
Glyceryl distearate: Another ester of glycerol and stearic acid, but with two stearic acid molecules.
Glyceryl tristearate: An ester of glycerol with three stearic acid molecules.
Glyceryl monolaurate: An ester of glycerol and lauric acid.
Uniqueness: 2-(2,3-Dihydroxypropyl)octadecanoate is unique due to its balance of hydrophilic and hydrophobic properties, making it an excellent emulsifier. Its ability to form stable emulsions is superior to many other similar compounds, which may not have the same balance of properties .
属性
分子式 |
C21H41O4- |
|---|---|
分子量 |
357.5 g/mol |
IUPAC 名称 |
2-(2,3-dihydroxypropyl)octadecanoate |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21(24)25)17-20(23)18-22/h19-20,22-23H,2-18H2,1H3,(H,24,25)/p-1 |
InChI 键 |
YUORFOKCGHOEIV-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCC(CC(CO)O)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


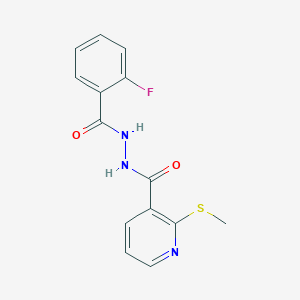
![(R)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13352000.png)

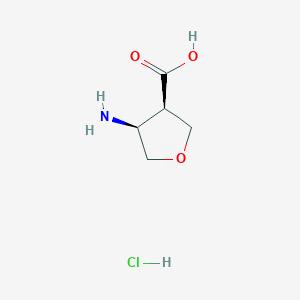


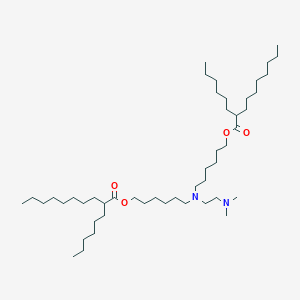
![6-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13352033.png)


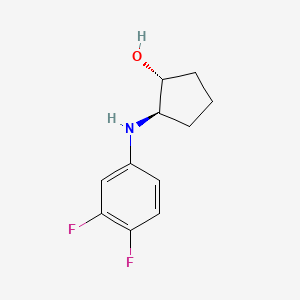
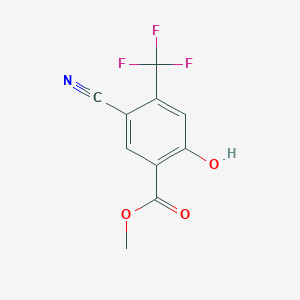
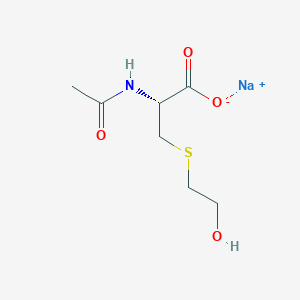
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B13352100.png)
